tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl ester group
Mechanism of Action
Target of Action
The primary target of tert-Butyl 3-amino-2-methyl-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of tert-Butyl 3-amino-2-methyl-8-azabicyclo[32It is known that tropane alkaloids, which share a similar structure, interact with their targets in a variety of ways, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by tert-Butyl 3-amino-2-methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of tert-Butyl 3-amino-2-methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is crucial for the synthesis of tropane alkaloids. This process often requires the use of chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize related derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of tropane alkaloids, which are known for their biological activity. The compound can be used to investigate the structure-activity relationships of these alkaloids.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Tropane alkaloids have been studied for their effects on the central nervous system, and this compound could serve as a precursor for the development of new drugs.
Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound is structurally similar but lacks the methyl group at the 2-position.
N-Boc-exo-3-aminotropane: Another related compound with a tert-butyl ester group and an amino group on the bicyclic ring.
Uniqueness: The presence of the methyl group at the 2-position in tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate distinguishes it from its analogs, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of tert-Butyl 3-amino-2-methyl-8-azabicyclo[321]octane-8-carboxylate in various scientific fields and its potential applications in research and industry
Properties
IUPAC Name |
tert-butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-8-10(14)7-9-5-6-11(8)15(9)12(16)17-13(2,3)4/h8-11H,5-7,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWDJSMZAQCVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2C(=O)OC(C)(C)C)CC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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